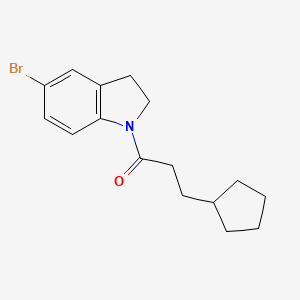
5-bromo-1-(3-cyclopentylpropanoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-(3-cyclopentylpropanoyl)indoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of indoline, which is a heterocyclic organic compound that has been used in various fields such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 5-bromo-1-(3-cyclopentylpropanoyl)indoline involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes regulated by this receptor. The exact mechanism of how this compound binds to the receptor and blocks its activation is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-(3-cyclopentylpropanoyl)indoline are related to its action on the 5-HT7 receptor. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.
実験室実験の利点と制限
One of the advantages of using 5-bromo-1-(3-cyclopentylpropanoyl)indoline in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other receptors or signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of how this compound binds to the 5-HT7 receptor is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 5-bromo-1-(3-cyclopentylpropanoyl)indoline. One direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other physiological processes that are regulated by the 5-HT7 receptor, such as circadian rhythm and thermoregulation. Additionally, further studies are needed to elucidate the exact mechanism of how this compound binds to the 5-HT7 receptor and to develop more potent and selective antagonists of this receptor.
合成法
The synthesis method of 5-bromo-1-(3-cyclopentylpropanoyl)indoline involves the reaction of 5-bromoindoline with 3-cyclopentylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
5-bromo-1-(3-cyclopentylpropanoyl)indoline has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as sleep, mood, and memory. The 5-HT7 receptor has been implicated in several psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, the development of selective antagonists of this receptor is of great interest in the field of drug discovery.
特性
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c17-14-6-7-15-13(11-14)9-10-18(15)16(19)8-5-12-3-1-2-4-12/h6-7,11-12H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPRPDXLWFWRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)
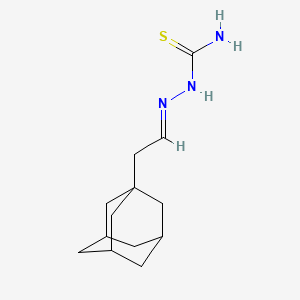
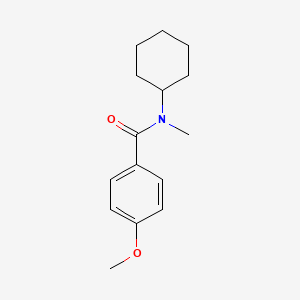
![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
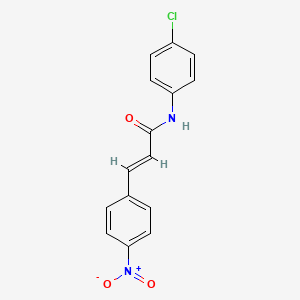
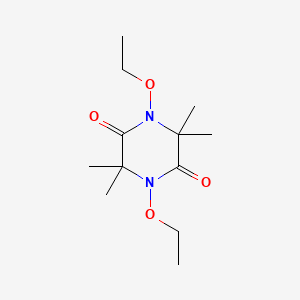
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)